6-Methoxy-5,8-dihydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5,8-dihydronaphthalen-1-amine is a chemical compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a methoxy group (-OCH3) attached to the naphthalene ring, which is a bicyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5,8-dihydronaphthalen-1-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reduction of 6-methoxy-5,8-dihydronaphthalen-1-nitro using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 6-methoxy-5,8-dihydronaphthalen-1-one using an amine source and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5,8-dihydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the amine from the nitro precursor.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methoxy-5,8-dihydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5,8-dihydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1-one: A related compound with a ketone group instead of an amine.
6-Methoxy-2,3-dihydronaphthalen-1-amine: A structural isomer with different positioning of the double bonds.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A fully saturated derivative with different chemical properties.
Uniqueness
6-Methoxy-5,8-dihydronaphthalen-1-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-5,8-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C11H13NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-5H,6-7,12H2,1H3 |
InChI Key |
KCWDJYZWNMPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.